molecular formula C7H14ClNO3 B2534854 2-(3-Hydroxypiperidin-3-yl)acetic acid CAS No. 1541480-48-1

2-(3-Hydroxypiperidin-3-yl)acetic acid

Cat. No.: B2534854
CAS No.: 1541480-48-1
M. Wt: 195.64
InChI Key: BGJXLVCKQOGRGQ-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxypiperidin-3-yl)acetic acid is a chemical compound that features a piperidine ring with a hydroxyl group and an acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the hydroxyl group and the acetic acid moiety makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypiperidin-3-yl)acetic acid typically involves the formation of the piperidine ring followed by the introduction of the hydroxyl group and the acetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino acid derivative, the piperidine ring can be formed through intramolecular cyclization reactions. The hydroxyl group can then be introduced via selective oxidation reactions, and the acetic acid moiety can be added through esterification or amidation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product. The scalability of these methods is crucial for large-scale production, and continuous flow processes may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The acetic acid moiety can react with alcohols to form esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. Esterification reactions typically involve the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while esterification of the acetic acid moiety can produce various esters .

Scientific Research Applications

2-(3-Hydroxypiperidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypiperidin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

2-(3-Hydroxypiperidin-3-yl)acetic acid is unique due to the combination of the hydroxyl group and the acetic acid moiety on the piperidine ring. This structural feature provides distinct chemical reactivity and potential for diverse applications in synthesis and drug development .

Properties

IUPAC Name

2-(3-hydroxypiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6(10)4-7(11)2-1-3-8-5-7/h8,11H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWWLOHRRDUFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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